1,6-Dimethylindazol-3-amine
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Overview
Description
1,6-Dimethylindazol-3-amine is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol . It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of two methyl groups at positions 1 and 6, and an amino group at position 3 on the indazole ring
Preparation Methods
The synthesis of 1,6-Dimethylindazol-3-amine typically involves the reaction of 2-fluoro-4-methylbenzonitrile with methylhydrazine . The reaction proceeds under specific conditions to yield the desired product. The synthetic route can be summarized as follows:
Starting Materials: 2-fluoro-4-methylbenzonitrile and methylhydrazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the indazole ring.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,6-Dimethylindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any nitro groups back to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Dimethylindazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions, particularly those involving nitrogen-containing heterocycles.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,6-Dimethylindazol-3-amine involves its interaction with specific molecular targets. For instance, indazole derivatives are known to bind to the hinge region of tyrosine kinases, inhibiting their activity . This interaction can lead to the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
1,6-Dimethylindazol-3-amine can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Lacks the methyl groups at positions 1 and 6, which may affect its binding affinity and biological activity.
1-Methylindazole-3-amine: Contains a single methyl group at position 1, which may result in different chemical reactivity and pharmacological properties.
6-Methylindazole-3-amine: Contains a single methyl group at position 6, influencing its electronic properties and interactions with biological targets.
The presence of two methyl groups in this compound makes it unique, potentially enhancing its stability and specificity in various applications.
Properties
IUPAC Name |
1,6-dimethylindazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDQMXDUSNNSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729795 |
Source
|
Record name | 1,6-Dimethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276113-31-5 |
Source
|
Record name | 1,6-Dimethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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